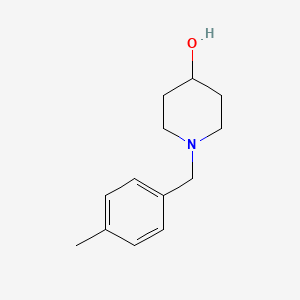

1-(4-Methylbenzyl)piperidin-4-ol

概要

説明

1-(4-Methylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used for research purposes .

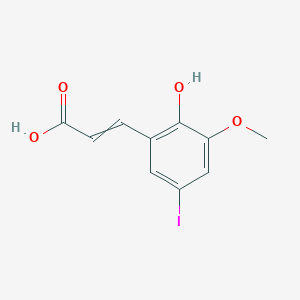

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H19NO . The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .科学的研究の応用

Synthesis and Crystal Structure

- A study on a novel compound synthesized from 1-(4-methylbenzyl)piperidin-4-one indicated broad inhibitory activities toward fungi, showcasing the potential of derivatives of 1-(4-Methylbenzyl)piperidin-4-ol in antifungal applications (Xue Si-jia, 2011).

Bioactivity in Fungal Inhibition

- The synthesis and characterization of a compound derived from 1-(4-Methylbenzyl)piperidin-4-one demonstrated its effectiveness in inhibiting leukemia K562 cells' proliferation, highlighting its potential in antiproliferative applications (Xue Si-jia, 2012).

Pharmaceutical Applications

- In the field of pharmaceuticals, a derivative of this compound was used to synthesize a reversible fluorescence probe for the detection of ClO(-)/AA redox cycles in living cells, indicating its utility in bioimaging and cellular studies (Jiamin Wang, Yue Ni, Shijun Shao, 2016).

Potential in Antidepressant Development

- Another derivative was evaluated for its potential as a GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist, showing promise in the development of antidepressants (R. Garner et al., 2015).

Use in Neuroscience

- A study synthesized and analyzed 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine as a potential central nervous system agent, emphasizing the compound's relevance in neuroscience research (Z. Zhou et al., 1999).

Applications in Medical Imaging

- Derivatives of this compound were also used in synthesizing radiotracers for PET imaging of NR2B NMDA receptors, contributing to advancements in medical imaging techniques (R. Labas et al., 2011).

作用機序

While the specific mechanism of action for 1-(4-Methylbenzyl)piperidin-4-ol is not documented, similar piperidin-4-ol derivatives have been evaluated for potential treatment of HIV . These compounds are believed to act as antagonists of the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry .

将来の方向性

The future directions for research on 1-(4-Methylbenzyl)piperidin-4-ol and similar compounds could involve further exploration of their potential as treatments for diseases such as HIV . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSYUHKGZVDCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide](/img/structure/B2437803.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437810.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2437814.png)

![2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2437815.png)

![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2437825.png)

![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)